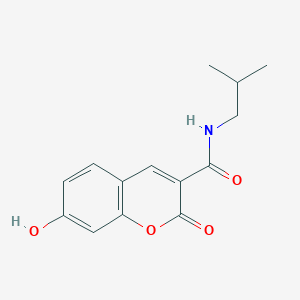

7-hydroxy-N-(2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

7-hydroxy-N-(2-methylpropyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-8(2)7-15-13(17)11-5-9-3-4-10(16)6-12(9)19-14(11)18/h3-6,8,16H,7H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMNBEPDIMFXDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-N-(2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid.

Amidation Reaction: The carboxylic acid group is then converted to the corresponding amide by reacting with 2-methylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 7-hydroxy-N-(2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the amidation reaction under controlled conditions.

Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-N-(2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The carbonyl group can be reduced to form an alcohol derivative.

Substitution: The amide group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Formation of 7-oxo-N-(2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide.

Reduction: Formation of 7-hydroxy-N-(2-methylpropyl)-2-hydroxy-2H-chromene-3-carboxamide.

Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds related to 7-hydroxy-N-(2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide exhibit several promising biological activities:

- Antioxidant Activity : The compound's structure allows it to act as an antioxidant, potentially protecting cells from oxidative stress.

- Antimicrobial Properties : Studies have shown that it can inhibit the growth of various pathogens, making it a candidate for developing antimicrobial agents.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting applications in treating inflammatory diseases.

Applications in Medicinal Chemistry

The following applications highlight the significance of 7-hydroxy-N-(2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide in medicinal chemistry:

Drug Development

The compound's ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development. Interaction studies often focus on:

- Binding Affinity : Evaluating how well the compound binds to specific targets.

- Mechanism of Action : Understanding how the compound exerts its effects on biological systems.

Cosmetic Formulations

Due to its antioxidant and anti-inflammatory properties, this compound can be incorporated into cosmetic products aimed at skin care. It may enhance skin protection against environmental damage and improve overall skin health.

Research Applications

The compound serves as a valuable tool in research settings for studying:

- Chemical Reactivity : Investigating synthetic pathways and modifications.

- Biological Mechanisms : Exploring how structural variations affect biological activity.

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds can provide insights into the unique properties of 7-hydroxy-N-(2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-Hydroxy-2-oxo-2H-chromene-3-carboxamide | Hydroxyl group at position 7 | Antibacterial, antioxidant |

| N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide | Furan substituent | Potential anti-cancer activity |

| Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate | Methyl ester instead of amide | Antimicrobial properties |

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antioxidant Studies : Research has demonstrated that derivatives of chromenes exhibit significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Testing : Laboratory tests have shown that compounds similar to 7-hydroxy-N-(2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide possess antimicrobial properties against various bacterial strains, indicating potential use in pharmaceutical formulations.

- Cosmetic Applications : A study explored the incorporation of chromene derivatives into topical formulations, revealing improvements in skin hydration and reduction of irritation, supporting their use in cosmetic products.

Mechanism of Action

The mechanism of action of 7-hydroxy-N-(2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, such as those involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in the Chromene Carboxamide Family

The following table highlights key structural features and properties of 7-hydroxy-N-(2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide and related compounds:

Key Observations:

- In contrast, 7-methoxy or 7-diethylamino substituents (e.g., in C₂₁H₂₁NO₄ and C₂₁H₂₂N₂O₃) increase lipophilicity, which may influence membrane permeability . N-Substituents: The 2-methylpropyl group in the target compound is simpler than aromatic (e.g., p-tolyl) or branched alkyl (e.g., sec-butyl) groups in analogues. Complex N-substituents, such as morpholine or piperidine derivatives (see Section 2.2), are linked to opioid receptor interactions .

Functional Analogues with Opioid Receptor Activity

Several structurally complex carboxamides exhibit pharmacological activity, contrasting with the target compound’s lack of reported bioactivity:

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(morpholin-4-ylmethyl)-propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (Compound 6)

- Structure: Incorporates a tetrahydroisoquinoline core and a morpholine-containing N-substituent.

- Activity : Acts as a potent κ-opioid receptor antagonist (Ki < 10 nM) .

- Synthesis : Purified via silica gel chromatography, with structural confirmation by NMR and elemental analysis .

JDTic

- Structure: Features a tetrahydroisoquinoline backbone and a bulky piperidine-based N-substituent.

- Activity : Long-acting µ-opioid receptor antagonist with duration correlated to JNK1 activation .

- Key Data : Shows sustained antagonism (>72 hours) in vivo, linked to JNK1 phosphorylation .

Methyl-Substituted Analogues (8h, 8i, 8j)

- Modifications: Methyl groups at the 3-position of the tetrahydroisoquinoline ring.

- Activity : Retain µ-opioid receptor antagonism (IC₅₀: 1–10 nM) but with reduced duration compared to JDTic .

Contrast with Target Compound:

While the target compound shares a hydroxy-carboxamide scaffold with opioid antagonists like JDTic, its simpler N-substituent and lack of a tetrahydroisoquinoline backbone likely preclude receptor binding. This highlights the importance of core structure complexity and substituent bulk in pharmacological activity.

Biological Activity

7-Hydroxy-N-(2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, characterized by its unique structural features, including a hydroxyl group at the 7-position, an oxo group at the 2-position, and a carboxamide group at the 3-position. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, antioxidant, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of 7-hydroxy-N-(2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide is C14H15NO4, with a molecular weight of approximately 261.27 g/mol. The presence of various functional groups in its structure suggests diverse reactivity and interaction profiles with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. Research indicates that it may modulate pathways related to inflammation and oxidative stress, potentially influencing cell proliferation and apoptosis.

Molecular Targets

- Enzymes : Interaction with carbonic anhydrases has been noted, which may affect physiological processes such as acid-base balance.

- Receptors : Binding affinity studies suggest potential interactions with various receptors involved in inflammatory responses.

Biological Activities

The following table summarizes key biological activities associated with 7-hydroxy-N-(2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide:

Case Studies

- Antioxidant Activity : A study evaluated the radical scavenging ability of 7-hydroxy-N-(2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide using DPPH and ABTS assays. Results indicated significant antioxidant activity comparable to standard antioxidants.

- Anti-inflammatory Effects : In vitro assays demonstrated that this compound reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Properties : The compound was tested against several bacterial strains (e.g., E. coli, S. aureus) using disk diffusion methods, showing notable inhibition zones that suggest effective antimicrobial action.

Comparative Analysis with Similar Compounds

The following table compares 7-hydroxy-N-(2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Hydroxy-2-oxo-2H-chromene-3-carboxamide | Lacks N-(2-methylpropyl) substituent | Antibacterial, antioxidant |

| N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide | Furan substituent | Potential anti-cancer activity |

| Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate | Methyl ester instead of amide | Antimicrobial properties |

Q & A

Q. What are the optimal synthetic routes for 7-hydroxy-N-(2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for improved yield and purity?

Methodological Answer: The compound can be synthesized via multi-step reactions starting from chromene-3-carboxylic acid derivatives. A common approach involves:

Coupling Reactions : Reacting 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with 2-methylpropylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF .

Condition Optimization :

- Temperature : Maintain 0–5°C during coupling to minimize side reactions.

- Catalysts : Use 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency .

- Purification : Employ column chromatography (silica gel, chloroform/methanol gradient) or recrystallization (acetone/hexane) for high purity .

Yield Enhancement : Ultrasound irradiation can reduce reaction time by 30–50% compared to conventional heating .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (coupling step) | Reduces hydrolysis byproducts |

| Solvent | Anhydrous DMF | Enhances amine solubility |

| Catalyst (DMAP) | 0.1–0.2 equiv | Accelerates acylation |

Q. How is the structural characterization of this compound performed using advanced spectroscopic and crystallographic techniques?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Key peaks include the chromene lactone carbonyl (δ ~160–165 ppm in 13C NMR) and the amide proton (δ ~8.5–9.0 ppm in 1H NMR). Multiplicity analysis confirms substitution patterns .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals, e.g., distinguishing the 7-hydroxy group from the carboxamide .

X-ray Crystallography : Single-crystal diffraction reveals bond angles, dihedral angles, and hydrogen-bonding networks critical for understanding solid-state reactivity .

Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 304.12) and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary screening of its biological activity (e.g., antimicrobial, anticancer)?

Methodological Answer:

Antimicrobial Activity :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include positive controls like ciprofloxacin .

- Biofilm Inhibition : Quantify using crystal violet staining in 96-well plates .

Anticancer Screening :

- MTT Assay : Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations. Normalize to non-cancerous cells (e.g., HEK293) .

- Apoptosis Assays : Use Annexin V-FITC/PI staining and flow cytometry to assess mechanism .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies often arise from variations in:

Compound Purity : Validate via HPLC (≥95% purity threshold) and report batch-to-batch variability .

Assay Conditions : Standardize protocols (e.g., serum concentration in cell culture, incubation time) to improve reproducibility .

Structural Analogues : Differentiate activity between 7-hydroxy derivatives and methoxy/ethoxy variants, which alter solubility and target binding .

Q. Table 2: Key Variables Impacting Bioactivity

| Variable | Example of Impact | Mitigation Strategy |

|---|---|---|

| Purity | <95% purity reduces IC50 accuracy | Use preparative HPLC |

| Solubility | DMSO concentration affects cell viability | Limit to ≤0.1% v/v |

| Substituent Effects | 7-Methoxy analogues show lower potency | Compare congeneric series |

Q. How can researchers design structure-activity relationship (SAR) studies to elucidate the role of substituents on the chromene core?

Methodological Answer:

Substituent Variation : Synthesize derivatives with modifications at:

- Position 7 : Replace hydroxyl with methoxy, ethoxy, or halogens to study electronic effects .

- N-Substituent : Compare 2-methylpropyl with bulkier (e.g., benzyl) or polar (e.g., pyridinyl) groups .

Computational Modeling :

- Docking Studies : Use AutoDock Vina to predict binding to targets like COX-2 or topoisomerase II .

- QSAR Analysis : Correlate logP, polar surface area, and H-bond donors with activity .

Q. What advanced analytical methods are critical for studying its metabolic stability and degradation pathways?

Methodological Answer:

In Vitro Metabolism :

- Liver Microsomes : Incubate with human/rat microsomes and quantify metabolites via LC-MS/MS. Monitor demethylation or hydroxylation .

- Cytochrome P450 Inhibition : Assess using fluorogenic substrates (e.g., CYP3A4) .

Forced Degradation Studies :

- Hydrolytic Degradation : Expose to acidic (0.1M HCl) and basic (0.1M NaOH) conditions; analyze by UPLC .

- Photostability : Use ICH Q1B guidelines (UV light, 1.2 million lux hours) .

Q. How can researchers leverage crystallographic data to improve formulation strategies (e.g., co-crystals, salts)?

Methodological Answer:

Co-Crystal Screening :

- Counterion Selection : Test carboxylic acids (e.g., succinic acid) or amines (e.g., piperazine) to enhance solubility .

- X-ray Diffraction : Confirm co-crystal formation via PXRD and compare with simulated patterns from single-crystal data .

Salt Formation : Protonate the carboxamide using HCl or sodium bicarbonate; monitor stability under accelerated conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.